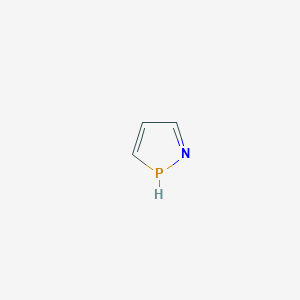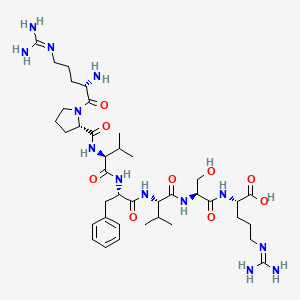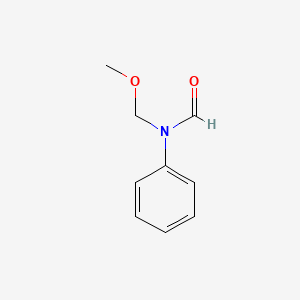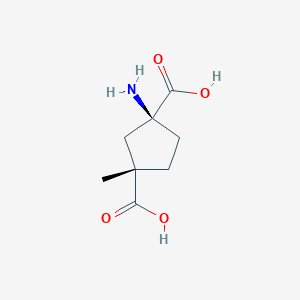
Octyl 3,6-dichloro-2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Octyl 3,6-dichloro-2-methoxybenzoate typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Octyl 3,6-dichloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Octyl 3,6-dichloro-2-methoxybenzoate has several scientific research applications:
作用機序
The mechanism of action of Octyl 3,6-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes .
類似化合物との比較
Octyl 3,6-dichloro-2-methoxybenzoate can be compared with other similar compounds, such as:
3,6-dichloro-2-methoxybenzoic acid: The parent compound from which it is derived.
Octyl 3,5-dichloro-2-methoxybenzoate: A similar compound with a different substitution pattern on the benzene ring.
Octyl 3,6-dichloro-4-methoxybenzoate: Another similar compound with a different position of the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
405297-29-2 |
|---|---|
分子式 |
C16H22Cl2O3 |
分子量 |
333.2 g/mol |
IUPAC名 |
octyl 3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C16H22Cl2O3/c1-3-4-5-6-7-8-11-21-16(19)14-12(17)9-10-13(18)15(14)20-2/h9-10H,3-8,11H2,1-2H3 |
InChIキー |
SRLJFCZYMHFDRO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)

![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)

![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)


![1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B14258943.png)
![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
